molecular formula C10H10O2 B1444806 Chromane-7-carbaldehyde CAS No. 124362-47-6

Chromane-7-carbaldehyde

Cat. No. B1444806
M. Wt: 162.18 g/mol
InChI Key: PGKMRRGPTDRTAT-UHFFFAOYSA-N
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Description

Chromane-7-carbaldehyde, also known as 2,3-dihydrobenzofuran-7-carbaldehyde, is an organic compound with the molecular formula C10H10O2. It has a molecular weight of 162.19 g/mol .


Synthesis Analysis

A highly enantio- and diastereoselective method for the synthesis of functionalized chroman-2-ones and chromanes was achieved by using an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation .


Molecular Structure Analysis

The molecular structure of Chromane-7-carbaldehyde is characterized by a fusion of a benzene nucleus (ring A) with a dihydropyran (ring B). The absence of a double bond between C-2 and C-3 in the chromanone structure results in significant variations in biological activities .


Chemical Reactions Analysis

The reaction between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols gives the expected domino Michael/hemiacetalization products, which may be converted to functionalized chroman-2-ones and chromanes by PCC oxidation and dehydroxylation .


Physical And Chemical Properties Analysis

Chromane-7-carbaldehyde has a molecular weight of 162.19 g/mol . The exact values for its density, boiling point, and melting point are not available in the sources .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Derivatives : Chromane-7-carbaldehyde has been used in the synthesis of various derivatives. For instance, 3-(diaminomethylidene)chromane-2,4-diones were synthesized from 4-oxo-4H-chromene-3-carbaldehyde and hydroxylamine (Sosnovskikh & Moshkin, 2010).

  • Catalyst-Free Synthesis : A catalyst-free synthesis of Chromane-Type N,O-Acetals via intramolecular addition of phenols to enamines was achieved using 3-trifluoroacetyl-4H-chromenes and 4H-chromene-3-carbaldehydes (Osyanin et al., 2020).

  • Formation of Bischromones : Chromone-3-carbaldehyde has been reacted with amino acids like N-methylglycine or glycine, leading to the formation of bischromones through a deformylative Mannich type reaction (Panja et al., 2009).

  • Conjugate Addition Reactions : The conjugate addition of nitroalkanes to 2H-chromene-3-carbaldehydes has been explored for the synthesis of highly functionalized chroman derivatives (Yan, 2010).

Applications in Sensing and Detection

  • Selective Fluorescent and Colorimetric Chemosensor : Chromone Schiff-base derivatives of chromane-7-carbaldehyde, such as 7-methoxychromone-3-carbaldehyde-(indole-2-formyl) hydrazone, have been used as highly selective fluorescent and colorimetric chemosensors for metal ions like Al(III) (Fan et al., 2014).

  • Probe for Al3+ Detection : A compound like 7-methoxychromone-3-carbaldehyde-(3′4′5′-trimethoxybenzoyl) hydrazone was synthesized and used as a novel fluorescent probe for the selective detection of Al3+ in ethanol (Liu et al., 2020).

Biological Interactions and DNA Binding

  • DNA Binding Properties : Transition metal complexes with 3-carbaldehyde-chromone semicarbazone have been synthesized and studied for their DNA-binding properties, showing potential as anticancer drugs (Li et al., 2010).

  • Ln(III) Complexes Interactions with DNA : Ln(III) complexes with 7-methoxychromone-3-carbaldehyde-(4'-hydroxy) benzoyl hydrazone have been characterized, showing their ability to bind to DNA via intercalation mode and exhibit good antioxidant activities (Wang et al., 2009).

Safety And Hazards

While specific safety and hazard information for Chromane-7-carbaldehyde is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Chromone derivatives, including Chromane-7-carbaldehyde, have been recognized as a privileged structure for new drug invention and development. The type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities . Therefore, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromone analogs to give leads to the chemistry community .

properties

IUPAC Name

3,4-dihydro-2H-chromene-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h3-4,6-7H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKMRRGPTDRTAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)C=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chromane-7-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
W Yu, L Tong, B Hu, B Zhong, J Hao, T Ji… - Journal of medicinal …, 2016 - ACS Publications
… Chromane-7-carbaldehyde (36l) was prepared based on the chemistry outlined in Scheme 2… of a second equivalent of n-BuLi followed by DMF afforded chromane-7-carbaldehyde (36l). …
Number of citations: 29 pubs.acs.org
K Neukirch, K Alsabil, CP Dinh, R Bilancia… - Journal of Medicinal …, 2021 - ACS Publications
Endogenous long-chain metabolites of vitamin E (LCMs) mediate immune functions by targeting 5-lipoxygenase (5-LOX) and increasing the systemic concentrations of resolvin E3, a …
Number of citations: 7 pubs.acs.org

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